tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
Overview
Description
tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is often used in research settings, particularly in the fields of chemistry and biology, due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone, followed by a series of purification steps . The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and protein binding due to its unique structure . Industrially, it may be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects . The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate include tert-butyl carbamate and other carbamate derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Biological Activity
Tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.32 g/mol |
CAS Number | 1798717-56-2 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate aldehydes or ketones, followed by purification steps to obtain the desired product. The compound can undergo various chemical reactions including oxidation and substitution reactions, which are critical for its application in drug development and other chemical syntheses .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have shown that derivatives similar to this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, a related compound demonstrated a reduction in TNF-α levels and oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides .
- In Vivo Studies : Research involving animal models has indicated that while certain carbamate derivatives can improve cognitive function and reduce oxidative stress in scopolamine-induced models, the efficacy of this compound specifically requires further investigation to determine its bioavailability and therapeutic potential .
- Comparative Analysis : A comparative study highlighted that while some carbamate compounds showed significant neuroprotective effects, this compound's activity was moderate when compared with standard treatments like galantamine .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Neuroprotection | Moderate protective effects against Aβ toxicity |
Enzyme Inhibition | Potential inhibition of β-secretase and acetylcholinesterase |
Oxidative Stress Reduction | Decreased TNF-α levels in cell cultures |
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-pyridin-3-ylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHYSGRAHZZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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